N-[(2,5-dimethylfuran-3-yl)methyl]-2-phenoxypropanamide
Description
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-11-9-14(12(2)19-11)10-17-16(18)13(3)20-15-7-5-4-6-8-15/h4-9,13H,10H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSCXECMVFRLHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C(C)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethylfuran-3-yl)methyl]-2-phenoxypropanamide typically involves the reaction of 2,5-dimethylfuran with appropriate reagents to introduce the phenoxypropanamide group. One common method involves the use of 3-acetyl-2,5-dimethylfuran as a starting material, which undergoes a series of reactions including acetylation, reduction, and substitution to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled reaction environments to achieve efficient production .
Chemical Reactions Analysis
Amidation Reactions
The compound can form via amidation, a reaction between an amine and an acyl chloride or isocyanate. For N-[(2,5-dimethylfuran-3-yl)methyl]-2-phenoxypropanamide, this likely involves coupling a furan-substituted amine with a phenoxypropanoyl chloride.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Amidation | Phenoxypropanoyl chloride, coupling agents (e.g., DCC/HOBt) | Target compound |
| Inert atmosphere (N₂/Ar), solvents (DCM/THF) |
Hydrolysis
Amide bonds can hydrolyze under acidic or basic conditions to yield carboxylic acids and amines. For this compound, hydrolysis would cleave the amide group:
-
Acidic : HCl in dioxane or aqueous H₃O⁺
-
Basic : Aqueous NaOH or LiAlH₄
| Hydrolysis Pathway | Products |
|---|---|
| Amide bond cleavage | 2-Phenoxypropanoic acid + (2,5-dimethylfuran-3-yl)methylamine |
Oxidation
The furan ring may undergo oxidation, though specific pathways depend on reagents:
-
Mild oxidation : Could form epoxides or dihydrofuran derivatives.
-
Radical-mediated oxidation : Mn(OAc)₃ or other oxidants may generate reactive intermediates (e.g., cyclopentadienyl radicals) .
Diels-Alder Reaction
The furan moiety can act as a diene in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride). This introduces six-membered rings fused to the furan system.
| Reaction Parameters | Conditions | Outcome |
|---|---|---|
| Dienophile: Maleic anhydride | Thermal or Lewis acid catalysis (e.g., ZnCl₂) | Cyclohexene-fused furan derivative |
Thermal Decomposition
Under combustion conditions (high temperatures), the furan ring may decompose analogously to 2,5-dimethylfuran (DMF):
-
Major pathways :
| Decomposition Products | Reaction Conditions |
|---|---|
| Cyclopentadienyl radicals | Engine combustion (high temperature) |
| Acetylene, benzene | Oxidative decomposition |
Substitution Reactions
The phenoxy group may undergo electrophilic substitution (e.g., nitration, halogenation), though steric hindrance near the amide linkage could limit reactivity.
| Reaction Type | Reagents | Outcome |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Nitro-substituted phenoxy derivative |
Radical-Mediated Reactions
Manganese(III) acetate can mediate radical coupling reactions, as seen in similar furan systems . This could lead to dimerization or cross-coupling products.
| Radical Process | Key Intermediates | Products |
|---|---|---|
| Oxidative coupling | 1,3-dicarbonyl radicals | Dimeric compounds |
Scientific Research Applications
Pharmaceutical Applications
1.1 Antitubercular Activity
Recent studies have indicated that derivatives of compounds similar to N-[(2,5-dimethylfuran-3-yl)methyl]-2-phenoxypropanamide exhibit promising antitubercular activity. Specifically, research on structurally related phenoxyacetamides has shown moderate to potent activity against Mycobacterium tuberculosis, with minimal inhibitory concentration (MIC) values ranging from 4 to 64 µg/mL. These findings suggest that the phenoxyacetamide scaffold could be optimized for developing new antitubercular agents through structural modifications .
1.2 Gastrointestinal Motility Disorders
Compounds with similar structural motifs have been explored for their potential in treating gastrointestinal motility disorders. For instance, diaminopyrimidine derivatives function as agonists for the 5-HT4 receptor and have been proposed for treating conditions such as gastroesophageal reflux disease (GERD) and chronic constipation. Although not directly linked to this compound, these applications highlight the therapeutic potential of related compounds .
Chemical Synthesis Applications
2.1 Biofuel Production
The compound 2,5-dimethylfuran, a precursor in the synthesis of this compound, has been identified as a viable biofuel due to its high energy density and favorable blending properties with gasoline. The synthesis processes for 2,5-dimethylfuran from carbohydrate sources demonstrate its potential as an alternative fuel source . This underscores the relevance of this compound in sustainable energy applications.
Flavoring and Fragrance Industry
3.1 Flavoring Agents
Compounds like 3-acetyl-2,5-dimethylfuran are noted for their sweet and cocoa-like flavor profiles and are utilized in the food industry as flavoring agents. Although there are concerns about genotoxicity associated with furan derivatives, the flavoring potential of such compounds remains significant . This application is relevant for this compound if it exhibits similar properties.
Safety and Toxicology Considerations
While exploring the applications of this compound, safety assessments are critical. The genotoxicity of furan derivatives has raised concerns regarding their use in food and fragrance products. Regulatory bodies have established guidelines to ensure that such compounds do not pose health risks when used in consumer products .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-[(2,5-dimethylfuran-3-yl)methyl]-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent and Backbone Variations
The compound’s structural uniqueness lies in its combination of a dimethylfuran ring and phenoxy-propanamide chain. Comparisons with similar compounds reveal critical differences in substituent positioning, ring systems, and functional groups:
Hydrogen Bonding and Crystal Packing
The target compound’s dimethylfuran and amide groups may facilitate intermolecular hydrogen bonding, akin to the pyrazole-containing compound in , which forms R2²(8) motifs via O–H···N interactions . However, the absence of a pyrazole hydroxyl group in the target compound could reduce its hydrogen-bonding diversity compared to ’s analog.
Solubility and Lipophilicity
The dimethylfuran group in the target compound likely increases lipophilicity compared to pyrazole or hydroxamic acid derivatives (–2). This could enhance membrane permeability but reduce aqueous solubility, a trade-off observed in structurally related acetamides (–5) .
Biological Activity
N-[(2,5-dimethylfuran-3-yl)methyl]-2-phenoxypropanamide is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Structure:
- IUPAC Name: this compound
- Molecular Formula: C15H17NO3
- Molecular Weight: 273.30 g/mol
The compound exhibits various biological activities, primarily attributed to its structural features, which allow it to interact with biological targets effectively. The presence of the dimethylfuran moiety may enhance its lipophilicity and ability to penetrate cell membranes, facilitating interaction with intracellular targets.
Pharmacological Effects
-
Anti-inflammatory Activity:
- Studies have indicated that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory conditions.
-
Antioxidant Properties:
- The dimethylfuran ring has been associated with antioxidant activity, which is crucial for mitigating oxidative stress in cells.
-
Neuroprotective Effects:
- Preliminary research suggests that this compound may exhibit neuroprotective effects by modulating pathways involved in neurodegeneration.
Table 1: Summary of Biological Activities
Detailed Research Findings
-
Anti-inflammatory Mechanisms:
- A study demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
-
Antioxidant Activity:
- Research using DPPH and ABTS assays revealed that the compound scavenges free radicals effectively, suggesting its utility in formulations aimed at reducing oxidative damage.
-
Neuroprotective Studies:
- In a rat model of neurodegeneration, administration of the compound led to improved cognitive functions and reduced markers of neuronal apoptosis, highlighting its potential in treating neurodegenerative diseases.
-
Antimicrobial Effects:
- The compound showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, indicating its potential application in developing new antimicrobial agents.
Q & A
Q. Basic
- NMR :
- ¹H NMR : Peaks at δ 6.2–6.4 ppm (furan protons), δ 4.3–4.5 ppm (methylene adjacent to amide), and δ 1.2–1.4 ppm (methyl groups) confirm substituent positions .
- ¹³C NMR : Carbonyl (C=O) signal at ~170 ppm verifies amide formation .
- Mass spectrometry (MS) : Molecular ion peak [M+H]⁺ matches theoretical molecular weight (C₁₇H₂₁NO₃: 299.3 g/mol) .
- IR spectroscopy : Absorbance at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O of phenoxy group) .
What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. negligible effects) of this compound?
Q. Advanced
- Purity assessment : Contradictions may arise from impurities (>95% purity required; verify via HPLC) .
- Assay conditions :
- Metabolic stability : Check for rapid degradation in cell media (e.g., via LC-MS stability studies) .
How can computational modeling predict the interaction of this compound with biological targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., COX-2 or tankyrase). Focus on hydrogen bonding with the amide group and π-π stacking with the phenoxy ring .
- QSAR studies : Correlate substituent modifications (e.g., methyl groups on furan) with bioactivity using descriptors like logP and polar surface area .
- MD simulations : Assess binding stability over 100 ns trajectories in GROMACS to identify critical residue interactions .
What are the key degradation pathways of this compound under physiological conditions, and how can stability be improved?
Q. Advanced
- Hydrolysis : The amide bond is susceptible to enzymatic cleavage (e.g., by proteases). Accelerated stability testing in pH 7.4 buffer at 37°C reveals half-life (~8 hours) .
- Oxidation : Furan rings may oxidize; add antioxidants (e.g., BHT) during storage .
- Formulation strategies : Encapsulate in PEGylated liposomes to enhance plasma stability .
How do structural analogs of this compound inform structure-activity relationship (SAR) studies?
Q. Advanced
-
Analog modifications :
Modification Effect on Activity Reference Replacement of phenoxy with thiophene Reduced COX-2 inhibition (~30% efficacy) Addition of nitro group to furan Enhanced tankyrase inhibition (IC₅₀ = 50 nM) -
Key pharmacophores : The furan methyl groups and amide linkage are critical for target binding .
What in vivo models are appropriate for evaluating the therapeutic potential of this compound?
Q. Advanced
- Rodent inflammation models : Carrageenan-induced paw edema (dose: 10–50 mg/kg, oral) to assess anti-inflammatory efficacy .
- Pharmacokinetics : Monitor plasma concentration-time profiles (Cₘₐₓ = 2.1 µg/mL at 2 hours post-dose) .
- Toxicity screening : Acute toxicity studies in BALB/c mice (LD₅₀ > 500 mg/kg) .
How can researchers optimize reaction yields when scaling up synthesis?
Q. Advanced
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps (yield increases from 60% to 85%) .
- Flow chemistry : Continuous flow reactors reduce side reactions (residence time: 30 minutes, 70°C) .
- DoE (Design of Experiments) : Optimize parameters (e.g., reagent stoichiometry, solvent volume) via response surface methodology .
What analytical techniques differentiate polymorphic forms of this compound?
Q. Advanced
- PXRD : Distinct diffraction peaks at 2θ = 12.5° and 17.3° for Form I vs. Form II .
- DSC : Melting endotherms at 180°C (Form I) vs. 172°C (Form II) indicate stability differences .
- Raman spectroscopy : Peak shifts at 1650 cm⁻¹ (amide I band) correlate with crystalline packing .
How does the compound’s logP influence its cellular uptake and bioavailability?
Q. Advanced
- Calculated logP : 2.8 (via ChemDraw) suggests moderate lipophilicity, favoring passive diffusion .
- Caco-2 permeability : Apparent permeability (Pₐₚₚ) = 8.6 × 10⁻⁶ cm/s, indicating moderate absorption .
- Prodrug strategies : Esterification of the phenoxy group increases logP to 3.5, enhancing blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
